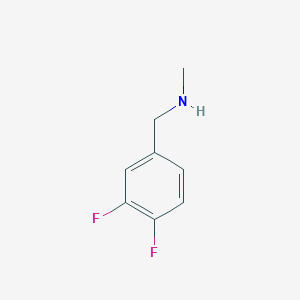

1-(3,4-difluorophenyl)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(3,4-difluorophenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNUIVWEFIBTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588185 | |

| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748124-46-1 | |

| Record name | 3,4-Difluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748124-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,4-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,4-difluorophenyl)-N-methylmethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-(3,4-difluorophenyl)-N-methylmethanamine is a substituted secondary amine of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and interpretation of its biological activity. As specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a framework of authoritative, field-proven methodologies for its complete characterization. We will detail the necessary spectroscopic techniques for structural verification and outline the gold-standard experimental protocols for determining key physical properties such as melting point and aqueous solubility. This document is designed to serve as a practical, self-validating system for any research team undertaking the analysis of this, or structurally similar, compounds.

Foundational Identity and Molecular Profile

Before embarking on detailed physicochemical analysis, it is imperative to confirm the identity and foundational properties of the target molecule. The compound exists as both a free base and, more commonly, as a hydrochloride salt, which influences its physical state and handling properties.

| Property | 1-(3,4-difluorophenyl)-N-methylmethanamine (Free Base) | 1-(3,4-difluorophenyl)-N-methylmethanamine HCl (Salt) | Reference |

| Synonym(s) | amine | 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride | |

| CAS Number | 748124-46-1 | 381236-46-0 | |

| Molecular Formula | C₈H₉F₂N | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 157.16 g/mol | 193.62 g/mol | |

| Physical Form | Liquid | White to Yellow Solid | |

| InChI Key | MMNUIVWEFIBTRB-UHFFFAOYSA-N | QSAKBXPYLJXUOS-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% | ≥97% | |

| Storage | -20°C, sealed, away from moisture | 2-8°C |

Structural Verification and Purity Assessment Workflow

The initial and most critical phase of characterization is the unambiguous confirmation of the molecular structure and the assessment of sample purity. A multi-technique spectroscopic approach is non-negotiable for achieving this with high confidence. The relationship between these techniques forms a logical, self-validating workflow.

Caption: Workflow for unambiguous structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, offering the first piece of evidence for the compound's identity. For amines, it provides a unique confirmatory data point.

Causality: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2][3] For the free base (C₈H₉F₂N), we expect an odd molecular ion peak, immediately confirming the presence of a single nitrogen atom. The fragmentation pattern, specifically through α-cleavage, is also characteristic of amines, where the C-C bond nearest the nitrogen atom breaks to yield a resonance-stabilized cation.[2][4]

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation: Inject the sample into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., ramp from 50°C to 250°C) to ensure separation from any impurities.

-

MS Analysis: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data over a mass range of m/z 40-400.

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺). Its m/z value should correspond to the molecular weight of the free base (157.16).

-

Observe the fragmentation pattern. Look for a base peak resulting from α-cleavage, which would lead to the loss of the benzyl group or a hydrogen radical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[5] A suite of 1D and 2D experiments is required for full structural assignment.

Causality: ¹H NMR reveals the chemical environment and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. ¹⁹F NMR is crucial for confirming the fluorine substituents on the aromatic ring. 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to piece the molecular fragments together definitively.[6][7][8]

Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. We expect to see signals corresponding to the methyl group (CH₃), the methylene group (CH₂), the secondary amine proton (NH), and the aromatic protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the methyl and methylene carbons, as well as the aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This should show two distinct signals, confirming the 3,4-difluoro substitution pattern.

-

2D NMR (HSQC/HMBC):

-

Run an HSQC experiment to correlate each proton signal to its directly attached carbon.

-

Run an HMBC experiment to establish multi-bond correlations. For example, the protons of the CH₂ group should show correlations to the carbons of the aromatic ring, confirming the benzyl structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9][10]

Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. For 1-(3,4-difluorophenyl)-N-methylmethanamine, we are looking for the signature absorptions of a secondary amine (N-H stretch) and the aromatic ring (C=C and C-F stretches).[11][12]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Interpretation:

-

N-H Stretch: Look for a single, moderate band in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine.[12][13]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₃ and CH₂ groups) will be just below 3000 cm⁻¹.

-

C-N Stretch: An aromatic C-N stretch should be visible in the 1335-1250 cm⁻¹ region.[12]

-

C-F Stretches: Strong bands corresponding to the C-F bonds are expected in the 1300-1100 cm⁻¹ region.

-

Determination of Core Physicochemical Properties

Once identity is confirmed, the core properties that dictate the compound's behavior in biological and formulation contexts must be experimentally determined.

Melting Point: A Dual Indicator of Purity and Stability

The melting point is a fundamental thermal property. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). A broad melting range indicates the presence of impurities.[14] This protocol applies to the hydrochloride salt, which is a solid.

Caption: Standard workflow for accurate melting point determination.

Experimental Protocol (Capillary Method): [15]

-

Sample Preparation: Ensure the solid sample (HCl salt) is thoroughly dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap gently or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[15]

-

Approximate Determination: Place the loaded capillary into a melting point apparatus. Heat at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample , heat slowly at a rate of 1-2°C per minute.[16]

-

Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last crystal melts). The melting point is reported as the range T₁-T₂.

-

Validation: Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.

Aqueous Solubility: A Predictor of Bioavailability

Aqueous solubility is one of the most critical properties in drug development, as it directly impacts dissolution rate and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]

Causality: The solubility of an ionizable compound like an amine is highly dependent on pH. Therefore, measurements must be conducted in buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[18][19]

Caption: Gold-standard shake-flask method for solubility.

Experimental Protocol (Shake-Flask Method): [18]

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a prolonged period. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[18]

-

Phase Separation: At each time point, withdraw an aliquot and separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter.[20]

-

Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.[20]

-

Reporting: The constant concentration achieved at the plateau is reported as the equilibrium solubility at that specific pH and temperature.

Summary of Physicochemical Properties

Following the execution of these protocols, the data should be consolidated for clear interpretation.

| Parameter | Experimental Result | Method Employed | Notes |

| Molecular Weight | e.g., 157.1 (M⁺) | GC-MS | Confirms Nitrogen Rule. |

| ¹H NMR | e.g., Conforms to structure | 500 MHz NMR (CDCl₃) | Key shifts: Ar-H, N-H, CH₂, CH₃. |

| FTIR | e.g., 3325 cm⁻¹ (N-H) | ATR-FTIR | Confirms secondary amine. |

| Melting Point | e.g., 175.5 - 176.5 °C | Capillary Method | Sharp range indicates high purity. |

| Solubility (pH 1.2) | e.g., 15.2 mg/mL | Shake-Flask, 25°C | High solubility in acidic media. |

| Solubility (pH 6.8) | e.g., 0.8 mg/mL | Shake-Flask, 25°C | Lower solubility near neutral pH. |

| pKa (Predicted) | ~9-10 | Computational | Basic secondary amine. Experimental determination recommended. |

References

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link][5]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link][17]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link][6]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][21]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][22]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link][20]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link][19]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link][18]

-

Gfeller, D., & Griesinger, C. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 137-153. [Link][7]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 21, 2026, from [Link][4]

-

Nagana Gowda, G. A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link][8]

-

Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link][11]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][2]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 21, 2026, from [Link][12]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][3]

-

Baitaipai. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved January 21, 2026, from [Link]

-

University of California, Davis. (2016, June 20). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. [Link][9]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 21, 2026, from [Link][13]

-

Al-Mustaqbal University. (2021, September 19). experiment (1) determination of melting points. [Link][16]

-

Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 21, 2026, from [Link][23]

-

SSERC. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link][14]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link][15]

-

Lusk, M. G., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9410–9417. [Link][10]

Sources

- 1. 381236-46-0 | 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride - AiFChem [aifchem.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. scilit.com [scilit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. instanano.com [instanano.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scispace.com [scispace.com]

- 18. who.int [who.int]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. jchps.com [jchps.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. byjus.com [byjus.com]

An In-depth Technical Guide to 1-(3,4-difluorophenyl)-N-methylmethanamine (CAS Number: 381236-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)-N-methylmethanamine, a fluorinated benzylamine derivative with potential applications in neuroscience research and as a building block in medicinal chemistry. Due to its structural similarity to known monoamine releasing agents, this compound is of significant interest for its potential psychoactive and pharmacological properties. This document details its physicochemical characteristics, outlines a probable synthetic route via reductive amination, discusses its predicted mechanism of action based on related compounds, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Introduction

1-(3,4-difluorophenyl)-N-methylmethanamine, often available as its hydrochloride salt (CAS Number: 381236-46-0), is a substituted benzylamine. The introduction of two fluorine atoms onto the phenyl ring at the 3 and 4 positions is expected to significantly influence its metabolic stability and binding affinity to biological targets compared to its non-fluorinated counterparts. Its structural relationship to 3,4-difluoroamphetamine (DFA), a known serotonin releasing agent, suggests that 1-(3,4-difluorophenyl)-N-methylmethanamine may exhibit activity as a modulator of monoaminergic systems.[1] This guide synthesizes the available information to provide a detailed technical resource for laboratory professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride is presented in Table 1. This data is compiled from various chemical suppliers.[2]

Table 1: Physicochemical Properties of 1-(3,4-difluorophenyl)-N-methylmethanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 381236-46-0 | [2] |

| Molecular Formula | C₈H₉F₂N · HCl | [2] |

| Molecular Weight | 193.62 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8 °C | [2] |

| InChI Key | QSAKBXPYLJXUOS-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

Proposed Synthetic Workflow: Reductive Amination

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard reductive amination techniques.[3][4] Researchers should optimize the reaction conditions for their specific laboratory setup.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol.

-

Add a solution of methylamine (1.0-1.2 equivalents) in methanol or as an aqueous solution to the flask.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.[3]

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are also effective and milder alternatives.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration and dried.

Predicted Mechanism of Action and Pharmacological Profile

Currently, there is a lack of published in vitro or in vivo pharmacological data specifically for 1-(3,4-difluorophenyl)-N-methylmethanamine. However, its close structural analogy to 3,4-difluoroamphetamine (DFA) allows for a reasoned prediction of its mechanism of action.[1]

Monoamine Release and Reuptake Inhibition

It is hypothesized that 1-(3,4-difluorophenyl)-N-methylmethanamine acts as a monoamine releasing agent and/or reuptake inhibitor at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The "fluoro-amphetamine" chemical class is known to possess these properties, leading to increased synaptic concentrations of these neurotransmitters.[5]

The expected interaction with monoamine transporters is illustrated below:

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Comparative Pharmacology with Related Analogs

The pharmacological profile of fluorinated amphetamines can be influenced by the position of the fluorine atom on the phenyl ring. For instance, 4-fluoroamphetamine (4-FA) is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[5] It is plausible that 1-(3,4-difluorophenyl)-N-methylmethanamine will have a similar, yet distinct, profile. The addition of a second fluorine atom may alter its potency and selectivity for the different monoamine transporters.

Toxicology and Safety

There is no specific toxicological data available for 1-(3,4-difluorophenyl)-N-methylmethanamine. However, based on the safety data sheet for its hydrochloride salt, it should be handled with care.[2]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given the limited toxicological information, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The toxicology of fluorinated compounds can be complex, and they should always be treated as potentially hazardous.[6]

Applications in Research and Drug Development

1-(3,4-difluorophenyl)-N-methylmethanamine holds potential in several areas of scientific research:

-

Neuroscience Research: As a potential monoamine releasing agent, it can be used as a tool compound to study the role of serotonin, dopamine, and norepinephrine in various physiological and pathological processes.

-

Medicinal Chemistry: It can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The difluorophenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

-

Structure-Activity Relationship (SAR) Studies: By comparing its pharmacological profile to other fluorinated and non-fluorinated analogs, researchers can gain insights into the structural requirements for activity at monoamine transporters.

Conclusion

1-(3,4-difluorophenyl)-N-methylmethanamine is a compound of interest for its potential as a monoaminergic modulator. While there is a notable lack of specific published data on its synthesis, pharmacology, and toxicology, its structural similarity to other known psychoactive compounds provides a strong basis for further investigation. This guide has provided a comprehensive overview of the current knowledge and a framework for future research into this intriguing molecule. As with any research chemical, it is crucial to proceed with caution and adhere to strict safety protocols.

References

-

4-Fluoroamphetamine. In: Wikipedia. ; 2023. [Link]

-

Reductive Amination. YouTube. Published March 16, 2023. [Link]

- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J Org Chem. 2025;90(41):14701-14708.

- Vanover KE, Harvey SC, Son T, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006;317(2):910-918.

- Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare. Published online October 7, 2025.

-

3,4-Difluoroamphetamine. In: Wikipedia. ; 2022. [Link]

- Kennedy GL Jr. Toxicology of fluorine-containing monomers. Crit Rev Toxicol. 1990;21(2):149-170.

-

4-Fluorobenzylamine. PubChem. [Link]

- Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.

- Kosalková K, Kauerová E, Kučerová-Chlupáčová M, et al. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC.

- Synthesis of gem -Difluorinated N -Boc Amines from N -Boc Imines via Difluorinated Phosphonium Salts.

- Synthesis and In Vitro Antimicrobial Activity of 2,4- Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives.

- Ballantyne B, Dodd DE, Nachreiner DJ, Myers RC. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug Chem Toxicol. 1985;8(1-2):43-56.

- Krasner SW, Lee CF, Chen C, et al. Degradation of benzylamines during chlorination and chloramination.

- Highly-toxic fluorine compounds.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.

- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam

-

1-(3,4-DIFLUOROPHENYL)METHANAMINE. Matrix Fine Chemicals. [Link]

- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.

Sources

- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in Phenylalkylamine Drug Design

An In-depth Technical Guide on the Biological Activity of Fluorinated Phenylalkylamines

This guide provides a comprehensive technical overview of the biological activity of fluorinated phenylalkylamines, designed for researchers, scientists, and drug development professionals. It delves into the rationale behind fluorination in medicinal chemistry, the resulting pharmacological profiles, and the experimental methodologies used to elucidate these properties.

The introduction of fluorine into the phenylalkylamine scaffold is a deliberate and strategic decision in medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity.[1][2][3][4][5] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without causing significant steric hindrance at the receptor binding site.[6] However, its powerful electron-withdrawing nature can drastically alter the electronic properties of the aromatic ring and proximal functional groups.

The primary motivations for fluorinating phenylalkylamines include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5][7][8][9][10] This can block metabolic "soft spots," reduce clearance, and increase the half-life and bioavailability of a drug candidate.[5]

-

Modulation of Receptor Affinity and Selectivity: Fluorine's electronegativity can alter the pKa of the amine group and the electron distribution of the phenyl ring, influencing interactions with target receptors such as monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and G-protein coupled receptors (GPCRs).[5] This can lead to increased potency and, critically, altered selectivity between different receptor subtypes.

-

Improved Blood-Brain Barrier (BBB) Permeation: In some instances, the introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB, a crucial attribute for centrally acting drugs.[5]

This guide will explore these principles through the lens of structure-activity relationships (SAR), detailed pharmacological characterization, and the potential for neurotoxicity.

Part 1: Core Pharmacology and Structure-Activity Relationships (SAR)

The biological activity of fluorinated phenylalkylamines is primarily dictated by their interactions with monoamine systems in the central nervous system (CNS). These compounds typically act as releasing agents and/or reuptake inhibitors at DAT, NET, and SERT.[7][11] The position and number of fluorine substitutions on the phenyl ring are critical determinants of their potency and selectivity.

Ring Substitution and Monoamine Transporter Selectivity

The position of fluorine on the phenyl ring significantly influences the selectivity of the compound for the different monoamine transporters.

-

Para-Substitution (4-position): This is the most common substitution pattern. 4-Fluoroamphetamine (4-FA), for example, is a potent releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[7] Generally, para-halogenation tends to increase serotonergic activity.[12]

-

Meta-Substitution (3-position): As seen in compounds like 3-fluoromethcathinone (3-FMC), this substitution can also lead to potent stimulant effects by increasing extracellular dopamine and serotonin levels.[13]

-

Ortho-Substitution (2-position): This substitution can sometimes lead to a decrease in activity compared to the para-substituted analogues, potentially due to steric hindrance.

The interplay between dopamine and serotonin is a crucial aspect of the pharmacology of these compounds.[14] Dopamine is often associated with reward-seeking behavior, while serotonin can have a moderating effect.[14] The ratio of dopaminergic to serotonergic activity is a key factor in the overall psychoactive and therapeutic profile of a phenylalkylamine. Serotonin can modulate dopamine neuron activity through various 5-HT receptors.[15] For instance, 5-HT2A receptor activation can facilitate dopamine release, while 5-HT2C receptor activation can be inhibitory.[15]

Quantitative Analysis of Transporter Interactions

To quantify the interaction of fluorinated phenylalkylamines with monoamine transporters, two primary in vitro assays are employed: radioligand binding assays and synaptosome uptake/release assays.

| Parameter | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) |

| Release (EC50, nM) | 200 | 730 | 37 |

| Uptake Inhibition (IC50, nM) | 770 | 6800 | 420 |

| Receptor Affinity (Ki, nM) | |||

| 5-HT2A | 11,300 | ||

| 5-HT2C | 7,800 |

Data sourced from reference[7].

This data for 4-FA illustrates that it is a more potent norepinephrine and dopamine releaser than a serotonin releaser, and a more potent norepinephrine and dopamine reuptake inhibitor than a serotonin reuptake inhibitor.[7]

Monoamine Oxidase (MAO) Inhibition

Some fluorinated phenylalkylamines also exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters.[16] This inhibition can contribute to the overall increase in synaptic levels of dopamine, norepinephrine, and serotonin. For example, 4-fluoroamphetamine is a weak MAO-A inhibitor.[7] Fluorination can also influence the selectivity of MAO inhibition. For instance, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, at the 2-position of the cyclopropane ring reverses its selectivity, making it a potent and selective MAO-A inhibitor.[17]

Part 2: Experimental Protocols for Pharmacological Characterization

The following protocols are foundational for characterizing the biological activity of novel fluorinated phenylalkylamines.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Causality: The choice of radioligand and cell line expressing the target receptor is critical. The radioligand should have high affinity and specificity for the target. The concentration of the radioligand should be close to its Kd value to ensure sensitive detection of competitive binding.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A range of concentrations of the unlabeled test compound (e.g., fluorinated phenylalkylamine).

-

A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Cell membrane preparation (typically 20-50 µg of protein).

-

-

For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM cocaine for DAT).

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation: The inclusion of controls for total binding (no competitor), non-specific binding (excess unlabeled ligand), and a known reference compound ensures the validity of the assay. The final Ki value should be independent of the radioligand concentration used.

Protocol: Synaptosome Uptake Assay (IC50)

This assay measures the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Homogenize the brain tissue in a sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the final synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer).

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).

-

Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Determine non-specific uptake by running a parallel set of experiments at 4°C.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.

-

Part 3: Neurotoxicity Assessment

A significant concern with amphetamine-related compounds is their potential for neurotoxicity, which can involve damage to dopaminergic and serotonergic nerve terminals.[18][19] The introduction of a halogen at the para-position of the amphetamine molecule can influence this neurotoxicity. While compounds like para-chloroamphetamine (PCA) are known to be potent serotonergic neurotoxins, 4-fluoroamphetamine (4-FA) does not appear to cause long-lasting depletion of brain serotonin.[7] This is thought to be due to the stability of the C-F bond, which prevents the formation of neurotoxic metabolites.[7] However, this does not mean that all fluorinated phenylalkylamines are devoid of neurotoxic potential, and careful assessment is crucial.

Protocol: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for assessing the neurotoxicity of compounds.

Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

For dopaminergic differentiation, cells can be treated with retinoic acid and BDNF.

-

-

Compound Exposure:

-

Plate cells in 96-well plates and allow them to adhere.

-

Expose the cells to a range of concentrations of the fluorinated phenylalkylamine for 24-48 hours.

-

-

Cell Viability Assay (MTT Assay):

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Causality and Self-Validation: This assay provides a quantitative measure of cytotoxicity. A dose-dependent decrease in cell viability indicates a potential neurotoxic effect. Including a positive control (e.g., 6-hydroxydopamine for dopaminergic neurotoxicity) and a negative control (vehicle) is essential for validating the results.

Part 4: In Vivo Characterization and PET Imaging

In Vivo Microdialysis

To confirm the in vitro findings, in vivo microdialysis is used to measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals following drug administration. This technique provides crucial information about the compound's ability to cross the BBB and engage its target in a living system.

Positron Emission Tomography (PET) Imaging

The use of fluorine-18, a positron-emitting isotope with a convenient half-life of 109.8 minutes, allows for the non-invasive visualization and quantification of drug-target engagement in the brain.[20][21] By radiolabeling a fluorinated phenylalkylamine with ¹⁸F, researchers can track its distribution, binding to specific transporters or receptors, and displacement by other compounds.[20] The synthesis of these ¹⁸F-labeled radiotracers is a complex process, typically involving nucleophilic substitution with [¹⁸F]fluoride produced in a cyclotron.[20][21][22]

Visualizations

Diagram 1: General Pharmacological Actions of Fluorinated Phenylalkylamines

Caption: Mechanisms of action for fluorinated phenylalkylamines.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro pharmacological profiling.

Conclusion

The strategic incorporation of fluorine into the phenylalkylamine scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of CNS-active compounds. By modulating metabolic stability, receptor affinity, and selectivity, fluorination can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. However, a thorough understanding of the structure-activity relationships and a rigorous experimental evaluation, encompassing both in vitro and in vivo models, are essential to fully characterize the biological activity and ensure the safety of these compounds. The methodologies outlined in this guide provide a robust framework for such investigations, enabling researchers to unlock the full potential of fluorinated phenylalkylamines in drug discovery.

References

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.

- Biological Impacts of Fluorination. ResearchGate.

- 4-Fluoroamphetamine. Wikipedia.

- Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. PubMed.

- Amphetamines: Structure-Activity Relationships. Semantic Scholar.

- Fluorine in psychedelic phenethylamines. PubMed - NIH.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.

- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.

- Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed.

- 3-Fluoromethcathinone. Grokipedia.

- Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).

- Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.

- Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed.

- Comparative action of fenfluramine on the uptake and release of serotonin and dopamine. Not available.

- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Fluorine in medicinal chemistry. PubMed.

- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.

- Fluoromethcathinone, a new substance of abuse. ResearchGate.

- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.

- Fluorine in psychedelic phenethylamines. ResearchGate.

- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PMC.

- Amphetamine-related drugs neurotoxicity in humans and in experimental animals: Main mechanisms. PubMed.

- Structure–Activity Relationship of Synthetic Cathinones: An Upd

- Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH.

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate.

- Dopamine and serotonin work in opposition to shape learning. Not available.

- (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate.

- Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED.

- Fluorinated Amphetamines and Neurotoxicity. Reddit.

- Dopamine/Serotonin Receptor Targets for Psychosis & Mood. YouTube.

- Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. American Chemical Society - ACS Fall 2025.

- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC.

- MAO Inhibition in Drug Discovery and Development. Charles River Laboratories.

- Flunitrazepam. Wikipedia.

- Full article: The role of fluorine in medicinal chemistry. Not available.

- Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC - NIH.

- Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.

- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.

- (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate.

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 15. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amphetamine-related drugs neurotoxicity in humans and in experimental animals: Main mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. openmedscience.com [openmedscience.com]

- 21. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-difluorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-difluorophenyl)-N-methylmethanamine, also known as 3,4-difluoromethamphetamine (3,4-DFMA), is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes. As a fluorinated analog of methamphetamine, its mechanism of action is primarily centered on its interaction with monoamine transporters in the central nervous system. This guide provides a comprehensive technical overview of the core pharmacology of 3,4-DFMA, synthesizing available data on its interactions with the dopamine, norepinephrine, and serotonin transporters. The narrative delves into the causal relationships behind its presumed stimulant effects, supported by data from structurally related compounds and established experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the neuropharmacological properties of fluorinated amphetamines.

Introduction: The Significance of Fluorination in Amphetamine Analogs

The strategic placement of fluorine atoms on the phenyl ring of amphetamine and its derivatives has been a common strategy in medicinal chemistry to modulate pharmacological activity. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity for its biological targets. In the case of phenethylamines, these modifications can lead to profound changes in potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the structure-activity relationships of these fluorinated analogs is crucial for predicting their psychoactive effects and potential therapeutic or toxicological profiles. This guide focuses specifically on the 3,4-difluoro substitution pattern of methamphetamine to elucidate its mechanism of action.

Core Mechanism of Action: Interaction with Monoamine Transporters

The primary mechanism of action for 1-(3,4-difluorophenyl)-N-methylmethanamine is its function as a monoamine transporter substrate, leading to the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals. This action is characteristic of amphetamine-type stimulants, which act as releasing agents rather than simple reuptake inhibitors.

Dopamine Transporter (DAT) Interaction

Norepinephrine Transporter (NET) Interaction

Similar to its action at the DAT, 3,4-DFMA is expected to be a potent substrate for the norepinephrine transporter. This interaction leads to the release of norepinephrine, contributing to the compound's sympathomimetic effects, such as increased heart rate, blood pressure, and alertness. Research on amphetamine-type stimulants has demonstrated that they often release norepinephrine more potently than dopamine and serotonin.

Serotonin Transporter (SERT) Interaction

The interaction of fluorinated amphetamines with the serotonin transporter is highly dependent on the position of the fluorine atom. For instance, 4-fluoroamphetamine (4-FA) is a potent serotonin releasing agent, which contributes to its entactogenic effects. Conversely, 2-fluoroamphetamine (2-FA) has significantly reduced serotonergic activity[2][3]. For 3,4-disubstituted analogs, the effects on SERT can be complex. The 3,4-difluoro analog of methcathinone was found to be more potent at releasing serotonin compared to the parent compound[1]. This suggests that 3,4-DFMA may also possess significant serotonergic activity, potentially leading to a mixed stimulant-entactogen profile.

Putative Pharmacological Profile: A Synthesis of Analog Data

In the absence of direct quantitative data for 1-(3,4-difluorophenyl)-N-methylmethanamine, a putative pharmacological profile can be constructed based on the structure-activity relationships of related fluorinated and substituted phenethylamines.

Table 1: Predicted Monoamine Transporter Activity Profile of 1-(3,4-difluorophenyl)-N-methylmethanamine

| Transporter | Predicted Interaction | Predicted Potency | Rationale |

| DAT | Releasing Agent | Moderate to High | Core amphetamine structure; studies on related analogs show activity at DAT[1]. |

| NET | Releasing Agent | High | Amphetamine-type stimulants are potent norepinephrine releasers. |

| SERT | Releasing Agent | Moderate to High | 3,4-disubstitution in related compounds enhances serotonin release[1]. |

This predicted profile suggests that 1-(3,4-difluorophenyl)-N-methylmethanamine is likely a non-selective monoamine releasing agent with potent activity at all three major monoamine transporters.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of 1-(3,4-difluorophenyl)-N-methylmethanamine, a series of in vitro and in vivo experiments are required.

In Vitro Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of the compound for the dopamine, norepinephrine, and serotonin transporters.

Step-by-Step Methodology:

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer.

-

Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine.

-

Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for Radioligand Binding Assay.

In Vitro Neurotransmitter Release Assays

These functional assays determine whether the compound acts as a substrate (releasing agent) or a reuptake inhibitor and quantify its potency (EC50) for inducing release.

Step-by-Step Methodology:

-

Synaptosome Preparation and Loading: Prepare synaptosomes as described above and load them with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with buffer to establish a stable baseline of radiolabel efflux.

-

Drug Application: Introduce varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine into the superfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Quantification and Analysis: Measure the radioactivity in each fraction and calculate the EC50 value for neurotransmitter release.

Diagram of Neurotransmitter Release Assay Workflow:

Caption: Workflow for Neurotransmitter Release Assay.

Signaling Pathways and Downstream Effects

The release of monoamines initiated by 1-(3,4-difluorophenyl)-N-methylmethanamine triggers a cascade of downstream signaling events through the activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.

Diagram of Postsynaptic Signaling Cascade:

Caption: Monoamine Release and Postsynaptic Signaling.

Conclusion and Future Directions

1-(3,4-difluorophenyl)-N-methylmethanamine is a fluorinated analog of methamphetamine that is predicted to act as a potent, non-selective monoamine releasing agent. Its mechanism of action is centered on its interaction with the dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. While a definitive pharmacological profile requires further empirical investigation, the existing knowledge of structure-activity relationships within the fluorinated amphetamine class provides a strong foundation for understanding its potential psychoactive effects. Future research should focus on obtaining quantitative in vitro and in vivo data to fully elucidate the potency, selectivity, and behavioral effects of this compound. Such studies will be invaluable for the fields of pharmacology, toxicology, and drug development.

References

-

Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. (1985). Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

-

2-Fluoromethamphetamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Fluorinated amphetamines (4-FA, 2-FA, 4-FMA, 2-FMA, etc.). (2015). Reddit. [Link]

-

The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. (2018). Psychopharmacology. [Link]

-

The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. (2014). Advances in Pharmacology. [Link]

-

In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. (2009). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Trifluoromethyl ring-substituted methcathinone analogs: activity at monoamine uptake transporters. (2003). ResearchGate. [Link]

-

Dopamine releasing agent. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2009). BMC Pharmacology. [Link]

-

Amphetamines: Structure-Activity Relationships. (1973). Semantic Scholar. [Link]

-

Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2020). ResearchGate. [Link]

-

Amphetamine, past and present – a pharmacological and clinical perspective. (2013). Journal of Psychopharmacology. [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. (2013). SYNLETT. [Link]

-

EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. (2010). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

-

Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. (2001). Synapse. [Link]

-

Kd Values for Each Drug for Human Serotonin Transporter (SERT),... (n.d.). ResearchGate. [Link]

-

Metabolism of fluorine-containing drugs. (1991). Annual Review of Pharmacology and Toxicology. [Link]

-

Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. (1989). Antimicrobial Agents and Chemotherapy. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). International Journal of Molecular Sciences. [Link]

-

Dopamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica. [Link]

-

Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. (2022). Scientific Reports. [Link]

Sources

- 1. Metabolites of the ring-substituted stimulants MDMA, methylone and MDPV differentially affect human monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

structural analogs of 1-(3,4-difluorophenyl)-N-methylmethanamine

An In-Depth Technical Guide to the Structural Analogs of 1-(3,4-Difluorophenyl)-N-methylmethanamine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the , a core scaffold belonging to the fluorinated phenethylamine class. The strategic incorporation of fluorine atoms into phenethylamine frameworks can significantly modulate pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the synthetic strategies for analog generation, elucidates critical structure-activity relationships (SAR), outlines detailed experimental protocols for synthesis and characterization, and discusses the diverse pharmacological potential of these derivatives.

Introduction: The Significance of the Fluorinated Phenethylamine Scaffold

The parent molecule, 1-(3,4-difluorophenyl)-N-methylmethanamine, serves as a foundational structure for exploring a wide chemical space. It is comprised of three key pharmacophoric elements: a 3,4-difluorophenyl ring, a flexible ethylamine backbone, and an N-methyl substituent. The phenethylamine core is a privileged structure in neuroscience, forming the basis for numerous neurotransmitters and psychoactive compounds.[1]

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Specifically, the difluoro-substitution pattern on the phenyl ring can:

-

Modulate Receptor Binding: Fluorine's high electronegativity can alter electronic interactions with target proteins.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.

-

Increase Lipophilicity: This can improve blood-brain barrier penetration, a critical factor for centrally-acting agents.

The study of structural analogs of this core scaffold is therefore a rational approach to discovering novel compounds with tailored affinities for various biological targets, including monoamine transporters and G-protein coupled receptors.[3][4]

Synthetic Strategies for Analog Diversification

The generation of a chemical library based on the 1-(3,4-difluorophenyl)-N-methylmethanamine core relies on robust and versatile synthetic methodologies. The primary points for diversification are the aromatic ring, the ethylamine side chain, and the terminal amine.

A generalized workflow for creating these analogs often involves a convergent synthesis approach where key fragments are prepared separately and then combined.

Caption: General workflow for the synthesis and diversification of analogs.

Key synthetic routes include:

-

Reductive Amination: The most direct route involves the reaction of a corresponding ketone (e.g., 1-(3,4-difluorophenyl)propan-2-one) with an amine (e.g., methylamine) in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[5]

-

N-Alkylation/Acylation: Starting from the primary amine precursor, 1-(3,4-difluorophenyl)methanamine, a wide variety of N-substituents can be introduced using alkyl halides or acyl chlorides.[6]

-

Synthesis from Aryl Precursors: Modifications to the aromatic ring are typically achieved by starting with a different substituted benzaldehyde or benzene derivative and carrying it through the synthetic sequence.[7][8]

Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold provides critical insights into the structural requirements for biological activity. The following sections summarize key SAR trends observed in related fluorinated phenethylamines.

Aromatic Ring Modifications

The position and number of fluorine atoms, as well as their replacement with other substituents, dramatically influence activity. The electronic and steric profile of the aromatic ring is a primary determinant of target affinity and selectivity. For instance, in related antifungal compounds, moving from a 2,4-difluoro to a 3,3-dimethyl substitution pattern significantly altered efficacy.[9]

| Analog Modification | General Effect on Activity | Rationale / Causality |

| Positional Isomers (e.g., 2,4-difluoro) | Can significantly alter binding affinity and selectivity. | Changes the molecule's electrostatic potential and dipole moment, affecting interactions with specific residues in a binding pocket. |

| Replacement with other Halogens (Cl, Br) | Modifies lipophilicity and steric bulk. | Larger halogens can introduce new van der Waals interactions or cause steric clashes, altering the binding mode. |

| Addition of Methoxy/Hydroxy groups | Can introduce hydrogen bonding capabilities. | May increase affinity if the binding site contains suitable hydrogen bond donors or acceptors, but can also decrease BBB penetration.[10][11] |

N-Substituent Modifications

The nature of the substituent on the nitrogen atom is crucial for modulating potency and selectivity, particularly for monoamine transporter targets. It also governs the compound's basicity (pKa), which affects its ionization state at physiological pH and its potential for lysosomal trapping.

| N-Substituent | General Effect on Activity | Rationale / Causality |

| N-H (Primary Amine) | Often serves as a baseline; may have lower potency than N-alkylated analogs. | The N-H group can act as a hydrogen bond donor. |

| N-Methyl (Core Structure) | Typically confers good potency at monoamine transporters. | Provides a balance of steric bulk and basicity suitable for many CNS targets. |

| N-Ethyl, N-Propyl | Can increase or decrease potency and selectivity depending on the target. | Larger alkyl groups increase lipophilicity but may introduce steric hindrance at the binding site.[12] |

| N-Fluoroalkyl | Can significantly reduce basicity (pKa). | The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can lead to a loss of in vivo agonist activity if the compound is not sufficiently protonated.[12] |

Pharmacological Profiles of Analogs

Derivatives of the 1-(3,4-difluorophenyl)-N-methylmethanamine scaffold can exhibit a range of biological activities, reflecting the versatility of the phenethylamine framework.

-

Monoamine Transporter Ligands: Many phenethylamines interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The specific substitution pattern determines the affinity and selectivity profile (e.g., selective serotonin reuptake inhibitor [SSRI] vs. triple reuptake inhibitor).[4]

-

Enzyme Inhibition: The difluorophenyl moiety is found in inhibitors of various enzymes. For example, derivatives have been designed as inhibitors of FtsZ (a bacterial cell division protein), Kynurenine 3-Monooxygenase (KMO), and Cyclooxygenase (COX).[13][14]

-

GPCR Ligands: Fluorinated phenethylamines are well-known to bind to serotonin receptors, particularly the 5-HT2A subtype, which is associated with psychedelic activity.[1][3] The difluoro substitution pattern can enhance potency and duration of action compared to non-fluorinated counterparts.[1]

Experimental Protocols & Characterization

Adherence to robust and well-documented protocols is essential for scientific integrity. The following sections provide validated, step-by-step methodologies.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of N-alkylated analogs starting from 3,4-difluorobenzaldehyde.

Step-by-Step Methodology:

-

Step 1: Nitroaldol (Henry) Reaction:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in acetic acid at 0 °C, add ammonium acetate (1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(3,4-difluorophenyl)-2-nitropropene.

-

-

Step 2: Reduction to Ketone (Nef Reaction):

-

Caution: Handle with care. Add the crude nitropropene to a mixture of methanol and concentrated sulfuric acid at a low temperature.

-

After stirring, the reaction is worked up by basification and extraction to yield 1-(3,4-difluorophenyl)propan-2-one.

-

-

Step 3: Reductive Amination:

-

Dissolve 1-(3,4-difluorophenyl)propan-2-one (1.0 eq) in anhydrous methanol.

-

Add a solution of methylamine (3.0 eq, e.g., 40% in water or as hydrochloride salt with a base) followed by the addition of sodium cyanoborohydride (1.5 eq) in portions. The use of a non-nucleophilic base like triethylamine is required if using the hydrochloride salt.[15]

-

Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

-

Quench the reaction by carefully adding dilute HCl. Basify with NaOH solution and extract with dichloromethane (DCM).

-

The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final product.

-

Protocol 2: Compound Characterization Workflow

Ensuring the identity, purity, and structure of synthesized analogs is paramount. A multi-step analytical workflow is required.

Caption: Workflow for the analytical characterization of synthesized analogs.

Detailed Analytical Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial identity confirmation (correct mass-to-charge ratio) and for monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound. An acceptable purity level for biological screening is typically >95%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR is crucial for verifying the fluorine substitution pattern on the aromatic ring.

-

Chiral Separation: Since the core scaffold is chiral, enantiomers may exhibit different pharmacological activities. Enantioselective analysis is performed using chiral chromatography (GC or HPLC) columns, often after derivatization with a chiral reagent.[16][17]

Conclusion and Future Directions

The 1-(3,4-difluorophenyl)-N-methylmethanamine scaffold represents a promising starting point for the development of novel chemical probes and potential therapeutic agents. The strategic placement of fluorine atoms provides a powerful tool for fine-tuning the molecule's ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.

Future research should focus on:

-

Systematic SAR Exploration: A comprehensive library of analogs should be synthesized and screened against a broad panel of CNS targets to identify novel structure-activity relationships.

-

Enantioselective Synthesis and Evaluation: The development of stereoselective synthetic routes is critical, as the biological activity often resides in a single enantiomer.